8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one
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Overview
Description
8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one is a heterocyclic compound with a fused bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one typically involves the cyclization of appropriate intermediates. One common method includes the propargylation of 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and functionalization . Another approach involves the use of Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangement, and alkylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-c]pyrimidine ring.
Common Reagents and Conditions
Halogenation: Halogens such as chlorine and bromine are used under controlled conditions.
Alkylation: Alkylating agents like alkyl halides are used in the presence of bases.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly targeting cyclin-dependent kinase 2 (CDK2).
Biological Research: The compound is studied for its potential antibacterial and antiviral activities.
Industrial Applications: It can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP pocket of the kinase, inhibiting its activity and leading to cell cycle arrest . The compound’s structure allows it to form hydrogen bonds with key residues in the target protein, enhancing its binding affinity .
Comparison with Similar Compounds
8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one can be compared with other similar compounds such as:
8-methylimidazo[1,2-c]pyrimidin-5-one: This compound has a methyl group instead of a fluoro group, which can affect its biological activity and chemical reactivity.
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in their nitrogen positioning and functional groups, leading to different applications and activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4FN3O |
---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H4FN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h1-3H,(H,9,11) |
InChI Key |
LTSMOHICUVDOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CNC2=O)F |
Origin of Product |
United States |
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